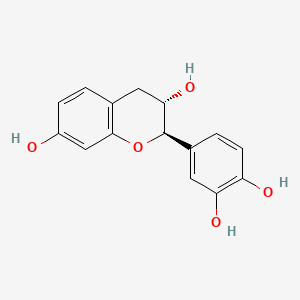
Fisetinidol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fisetinidol is a tetrahydroxyflavan that is (2S)-flavan substituted by hydroxy groups at positions 3, 7, 3' and 4'. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor and a plant metabolite. It is a tetrahydroxyflavan and a catechin. It derives from a hydride of a (2S)-flavan.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Fisetinidol exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. Research indicates that it enhances the levels of intracellular glutathione, a vital antioxidant, thereby protecting cells from oxidative damage. This property is particularly relevant in neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a pivotal role in pathogenesis .
Anti-Inflammatory Effects
The compound has demonstrated anti-inflammatory effects that can be beneficial in treating various inflammatory conditions. Studies have shown that this compound can inhibit the activation of nuclear factor-kappaB (NF-kB), a key regulator of inflammation. This inhibition leads to reduced expression of pro-inflammatory cytokines and may help alleviate chronic inflammatory diseases .
Neuroprotective Applications
This compound's neuroprotective effects are particularly noteworthy. It has been shown to promote nerve cell differentiation and outgrowth through the activation of the Ras-ERK signaling pathway. Preclinical studies suggest that this compound can improve motor functions and extend lifespan in models of Huntington's disease and amyotrophic lateral sclerosis (ALS) by reducing oxidative stress and inflammation .
Anti-Cancer Activity
This compound has been investigated for its chemopreventive and chemotherapeutic potential against various cancers. In vitro studies indicate that it can decrease the viability and clonogenicity of cancer cells by modulating key signaling pathways such as AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR). These findings highlight this compound's role as a promising candidate for cancer therapy .
Metabolic Health
Recent research has explored the effects of this compound on metabolic health, particularly its hypoglycemic properties. Studies involving diabetic animal models have shown that this compound can lower blood glucose levels and improve insulin sensitivity, suggesting its potential as an anti-diabetic agent . Additionally, it may aid in weight management by influencing lipid metabolism.
Clinical Trials and Future Directions
The clinical implications of this compound are being actively explored through various trials. For instance, a recent clinical trial titled "Alleviation by Fisetin of Frailty, Inflammation, and Related Measures in Older Adults" aims to assess its effects on aging-related conditions . The outcomes of such studies could pave the way for this compound's incorporation into therapeutic protocols for age-related diseases.
Summary Table: Applications of this compound
Eigenschaften
Molekularformel |
C15H14O5 |
|---|---|
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol |
InChI |
InChI=1S/C15H14O5/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9/h1-4,6-7,13,15-19H,5H2/t13-,15+/m0/s1 |
InChI-Schlüssel |
VFZYLYJWCROVLO-DZGCQCFKSA-N |
SMILES |
C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O |
Isomerische SMILES |
C1[C@@H]([C@H](OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O |
Kanonische SMILES |
C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















